molecular formula C27H21NO B14410115 9-(4-Methoxyphenyl)-3-(2-phenylethenyl)-9H-carbazole CAS No. 84746-65-6

9-(4-Methoxyphenyl)-3-(2-phenylethenyl)-9H-carbazole

Cat. No.: B14410115
CAS No.: 84746-65-6
M. Wt: 375.5 g/mol
InChI Key: RKXQIGXUUKXLQT-UHFFFAOYSA-N
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Description

9-(4-Methoxyphenyl)-3-(2-phenylethenyl)-9H-carbazole is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science. This particular compound is characterized by the presence of a methoxyphenyl group and a phenylethenyl group attached to the carbazole core, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-Methoxyphenyl)-3-(2-phenylethenyl)-9H-carbazole typically involves the following steps:

    Formation of the Carbazole Core: The carbazole core can be synthesized through various methods, including the Buchwald-Hartwig amination, which involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the carbazole core reacts with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Phenylethenyl Group: The phenylethenyl group can be introduced through a Heck reaction, where the carbazole derivative reacts with styrene in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the phenylethenyl group, converting it into a phenylethyl group.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the carbazole core, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or nitric acid in the presence of a catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Phenylethyl derivatives.

    Substitution: Halogenated or nitrated carbazole derivatives.

Scientific Research Applications

9-(4-Methoxyphenyl)-3-(2-phenylethenyl)-9H-carbazole has several applications in scientific research:

    Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent charge transport properties.

    Pharmaceuticals: Carbazole derivatives, including this compound, are investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.

    Materials Science: The compound is used in the synthesis of advanced materials with unique optical and electronic properties.

Mechanism of Action

The mechanism of action of 9-(4-Methoxyphenyl)-3-(2-phenylethenyl)-9H-carbazole depends on its application:

    In Organic Electronics: The compound facilitates exciton diffusion and charge transport through its conjugated system, enhancing the performance of devices like OLEDs and photovoltaic cells.

    In Pharmaceuticals: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved can vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

    9-(4-Methoxyphenyl)-9H-carbazole: Lacks the phenylethenyl group, resulting in different electronic properties.

    3-(2-Phenylethenyl)-9H-carbazole: Lacks the methoxyphenyl group, affecting its reactivity and applications.

    9-(4-Methoxyphenyl)-3-(2-methylphenylethenyl)-9H-carbazole: Contains a methyl-substituted phenylethenyl group, leading to variations in its chemical behavior.

Uniqueness

9-(4-Methoxyphenyl)-3-(2-phenylethenyl)-9H-carbazole is unique due to the combination of the methoxyphenyl and phenylethenyl groups, which impart distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific charge transport and optical characteristics.

Properties

CAS No.

84746-65-6

Molecular Formula

C27H21NO

Molecular Weight

375.5 g/mol

IUPAC Name

9-(4-methoxyphenyl)-3-(2-phenylethenyl)carbazole

InChI

InChI=1S/C27H21NO/c1-29-23-16-14-22(15-17-23)28-26-10-6-5-9-24(26)25-19-21(13-18-27(25)28)12-11-20-7-3-2-4-8-20/h2-19H,1H3

InChI Key

RKXQIGXUUKXLQT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C=C(C=C3)C=CC4=CC=CC=C4)C5=CC=CC=C52

Origin of Product

United States

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